molecular formula C12H10BrNO4 B5531419 Ethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate

Ethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate

Cat. No.: B5531419
M. Wt: 312.12 g/mol
InChI Key: QOQGVDUMTYUNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate is a synthetic organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a bromine atom and an ethyl ester group attached to the isoindoline core

Preparation Methods

The synthesis of Ethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of more oxidized derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the bromine atom and the isoindoline core may play a crucial role in its biological activity by facilitating interactions with enzymes or receptors .

Comparison with Similar Compounds

Ethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate can be compared with other isoindoline derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and potential biological activities.

Properties

IUPAC Name

ethyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4/c1-2-18-10(15)6-14-11(16)8-4-3-7(13)5-9(8)12(14)17/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQGVDUMTYUNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Bromophthalimide (35 g, 155 mmol) and bromoethylacetate (31 g, 186 mmol) were dissolved in 700 ml of acetone. Potassium carbonate (64.2 g, 465 mmol) was added and resulting suspension was stirred at reflux for 18 h. After cooling, the mixture was filtered. Filtrate was evaporated to give 48.12 g (154 mmol) of solid product. 1H NMR (200 MHz, CDCl3) δ 8.00 (s, 1H), 7.89 (d, J=7.8 Hz, 1H), 7.73 (d, J=7.8 Hz, 1H), 4.41 (s, 2H), 4.21 (q, J=7.0 Hz, 2H), 1.28 (t, J=7.0 Hz, 3H).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
64.2 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.